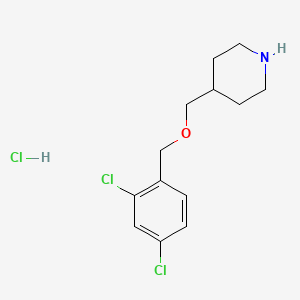![molecular formula C14H20ClNO3 B1397699 Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride CAS No. 1220034-19-4](/img/structure/B1397699.png)
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride
Übersicht
Beschreibung
“Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride” is a chemical compound that belongs to the esters family. It has a CAS Number of 455323-66-7 .
Molecular Structure Analysis
The molecular formula of this compound is C13H18ClNO3 . The InChI code is 1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 271.74 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of Related Compounds
- Bioactive Precursor in Organic Synthesis : Methyl-2-formyl benzoate, a compound with structural similarities to the one of interest, has been recognized for its range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as a significant structure and precursor for new bioactive molecules highlights its importance in synthetic and pharmaceutical fields (Farooq & Ngaini, 2019).
Environmental and Health Impact Studies
- Parabens in Aquatic Environments : Research on parabens, which share functional groups with the compound of interest, discusses their occurrence, fate, and behavior in aquatic environments. Despite their extensive use in consumer products, their biodegradability and the presence in various environmental matrices raise concerns about their impact on ecosystems and human health (Haman et al., 2015).
Chemical Properties and Biological Interactions
- DNA Interaction and Drug Design : Hoechst 33258, a compound with a structural component (N-methyl piperazine) similar to the compound , binds to the minor groove of double-stranded B-DNA, highlighting its potential as a model system for investigating DNA sequence recognition and binding. This application underscores the utility of structurally similar compounds in biochemistry and pharmacology (Issar & Kakkar, 2013).
Potential for Drug Delivery and Biomedical Applications
- Xylan Derivatives for Biomedical Applications : The chemical modification of xylan into biopolymer ethers and esters, resulting in compounds with specific properties for drug delivery applications, represents a parallel in the modification potential of similar complex molecules. Such research indicates the broader applicability of chemically modified organic compounds in developing new materials for biomedical use (Petzold-Welcke et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(piperidin-4-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-11(3-5-12)10-18-13-6-8-15-9-7-13;/h2-5,13,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTQQNQXMKRUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride | |
CAS RN |
1220034-19-4 | |
| Record name | Benzoic acid, 4-[(4-piperidinyloxy)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)



![4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397626.png)
![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)
![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397630.png)
![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)
![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)

![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)
